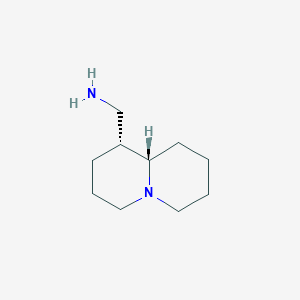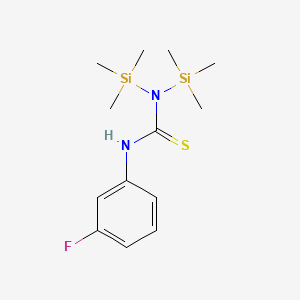
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of trimethylsilyl groups and a fluorophenyl group attached to a thiourea moiety
Preparation Methods
The synthesis of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea typically involves the reaction of trimethylsilyl chloride with 3-fluorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The fluorophenyl group can form specific interactions with target proteins, leading to inhibition or modulation of their activity. The thiourea moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can be compared with other similar compounds, such as:
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea: The fluorine atom is positioned differently, affecting the compound’s steric and electronic characteristics.
1,1-Bis(trimethylsilyl)-3-(3-chlorophenyl)-2-thiourea: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
The uniqueness of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea lies in its specific combination of trimethylsilyl, fluorophenyl, and thiourea groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71457-02-8 |
|---|---|
Molecular Formula |
C13H23FN2SSi2 |
Molecular Weight |
314.57 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-8-11(14)10-12/h7-10H,1-6H3,(H,15,17) |
InChI Key |
KIOOTTPZNBMTJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=S)NC1=CC(=CC=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



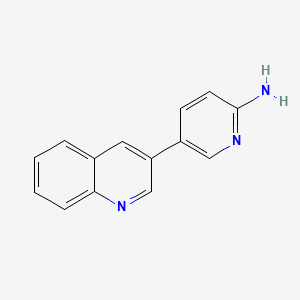
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)


![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
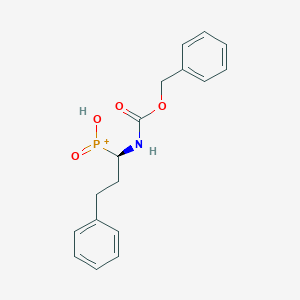
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
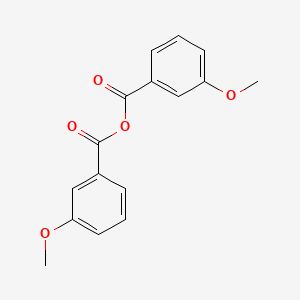
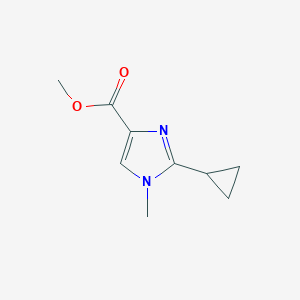
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
